molecular formula C21H21NO B14347759 N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide CAS No. 90299-05-1

N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide

Cat. No.: B14347759
CAS No.: 90299-05-1
M. Wt: 303.4 g/mol
InChI Key: KJEYOGMSWZQLBO-UHFFFAOYSA-N
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Description

N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide is a synthetic compound of significant interest in medicinal chemistry and oncology research, designed by integrating naphthalene and phenylacetamide pharmacophores. These structural motifs are frequently explored in the development of novel antiproliferative agents. The naphthalene ring system is a recognized scaffold in drug discovery, with research showing that N-(naphthalen-2-yl)acetamide derivatives exhibit potent activity against various human cancer cell lines. Specifically, related dihydroquinolin-2(1H)-one derivatives bearing the N-(naphthalen-2-yl)acetamide group have demonstrated promising antiproliferative effects , with one study reporting an IC50 value as low as 0.6 μM against nasopharyngeal carcinoma (NPC-TW01) cells. These compounds are proposed to inhibit cancer cell proliferation by inducing cell cycle arrest, particularly in the S phase. Furthermore, the 2-phenylacetamide component of the molecule is associated with its own bioactive profile, as this structural class has been identified as an inhibitor of the p38 MAPK signaling pathway. Inhibition of this pathway can confer anti-inflammatory, antioxidant, and anti-fibrosis effects , which may provide complementary mechanisms of action in pathological models. This compound is offered For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

90299-05-1

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

N-(2-naphthalen-2-ylpropan-2-yl)-2-phenylacetamide

InChI

InChI=1S/C21H21NO/c1-21(2,22-20(23)14-16-8-4-3-5-9-16)19-13-12-17-10-6-7-11-18(17)15-19/h3-13,15H,14H2,1-2H3,(H,22,23)

InChI Key

KJEYOGMSWZQLBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2C=C1)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reagents and Reaction Conditions

The direct coupling of 2-phenylacetic acid with 2-(naphthalen-2-yl)propan-2-amine using tris(2,2,2-trifluoroethyl)borate [B(OCH₂CF₃)₃] represents a solvent-free, one-step amidation method. This approach eliminates the need for traditional coupling agents and minimizes racemization risks.

Procedure :

  • Combine 2-phenylacetic acid (1.0 mmol), 2-(naphthalen-2-yl)propan-2-amine (1.0 mmol), and B(OCH₂CF₃)₃ (2.0 mmol) in acetonitrile (2 mL, 0.5 M).
  • Heat the mixture at 80°C for 5–24 hours under nitrogen.
  • Purify via solid-phase workup using Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 resins.

Key Advantages :

  • Yield : 65–85%.
  • Stereochemical Integrity : <2% racemization observed for chiral substrates.
  • Scalability : Compatible with gram-scale synthesis.

Coupling Agent-Mediated Synthesis

Carbodiimide-Based Activation

N,N’-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate amide bond formation via in situ activation of 2-phenylacetic acid as a reactive intermediate.

Procedure :

  • Dissolve 2-phenylacetic acid (1.0 mmol) in anhydrous dichloromethane (10 mL).
  • Add DCC (1.2 mmol) and DMAP (0.1 mmol) at 0°C.
  • Stir for 30 minutes, then add 2-(naphthalen-2-yl)propan-2-amine (1.0 mmol).
  • Warm to room temperature and stir for 12 hours.
  • Filter to remove dicyclohexylurea (DCU) and concentrate under reduced pressure.

Optimization Notes :

  • Yield : 70–78%.
  • Side Reactions : Competitive formation of N-acylurea byproducts necessitates precise stoichiometry.

HATU-Mediated Coupling

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enhances reaction efficiency in polar aprotic solvents.

Procedure :

  • Mix 2-phenylacetic acid (1.0 mmol), HATU (1.1 mmol), and N,N-diisopropylethylamine (DIPEA, 2.0 mmol) in dimethylformamide (DMF, 5 mL).
  • Add 2-(naphthalen-2-yl)propan-2-amine (1.0 mmol) and stir at 25°C for 4 hours.
  • Quench with water and extract with ethyl acetate.

Key Metrics :

  • Yield : 82–89%.
  • Purity : >95% by HPLC.

Acid Chloride Intermediate Route

Synthesis of 2-Phenylacetyl Chloride

2-Phenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

Procedure :

  • Reflux 2-phenylacetic acid (1.0 mmol) with SOCl₂ (5.0 mmol) in dichloromethane (10 mL) for 2 hours.
  • Remove excess SOCl₂ under vacuum to obtain 2-phenylacetyl chloride as a colorless oil.

Amine Acylation

The acid chloride reacts with 2-(naphthalen-2-yl)propan-2-amine under mild conditions.

Procedure :

  • Dissolve 2-(naphthalen-2-yl)propan-2-amine (1.0 mmol) in tetrahydrofuran (THF, 10 mL).
  • Add 2-phenylacetyl chloride (1.1 mmol) dropwise at 0°C.
  • Stir for 2 hours, then warm to room temperature.
  • Extract with ethyl acetate and wash with NaHCO₃.

Performance Data :

  • Yield : 75–80%.
  • Byproducts : <5% oligomerization.

Silica-Catalyzed Amidation

K60 silica gel catalyzes the reaction between carboxylic acids and amines under solvent-free conditions.

Procedure :

  • Mix 2-phenylacetic acid (1.0 mmol), 2-(naphthalen-2-yl)propan-2-amine (1.0 mmol), and K60 silica (200 mg).
  • Heat at 100°C for 8 hours.
  • Purify via flash chromatography (hexane/ethyl acetate).

Advantages :

  • Eco-Friendly : No toxic solvents or reagents.
  • Yield : 60–68%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Cost
B(OCH₂CF₃)₃ Amidation 65–85 >90 5–24 h Moderate
DCC/DMAP Coupling 70–78 85–90 12 h Low
HATU-Mediated 82–89 >95 4 h High
Acid Chloride Route 75–80 88–92 4 h Low
Silica Catalysis 60–68 80–85 8 h Very Low

Key Observations :

  • HATU-Mediated Coupling offers the highest yield and purity but at elevated costs.
  • Boron-Based Amidation balances efficiency and stereochemical control, making it ideal for chiral substrates.
  • Silica Catalysis is environmentally benign but less efficient.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Automated systems enhance reproducibility for large-scale synthesis:

  • Residence Time : 10–15 minutes at 120°C.
  • Throughput : 1–5 kg/day.

Purification Techniques

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to achieve >99% purity.
  • Chromatography : Necessary for research-grade material (≥98.5% purity).

Chemical Reactions Analysis

Types of Reactions

N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(Naphthalen-2-yl)-N-phenylacetamide (CAS 955819-30-4)

  • Structural Difference : Lacks the propan-2-yl group, reducing steric hindrance.
  • Synthesis : Prepared via direct amidation of phenylacetic acid derivatives with 2-naphthylamine .
  • Physicochemical Properties :
    • IR : C=O stretch at ~1670 cm⁻¹, similar to the target compound.
    • NMR : Aromatic protons (δ 7.2–8.4 ppm) reflect naphthalene and phenyl ring systems.

N-(Benzothiazol-2-ylmethyl)-2-phenylacetamide Derivatives

  • Structural Difference : Benzothiazole substituent replaces the naphthalene-propan-2-yl group.
  • Biological Activity : Demonstrated antitubercular activity (MIC: 1.56–25 µg/mL), suggesting the phenylacetamide core contributes to antimicrobial effects .

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

  • Structural Difference : Methoxy group on naphthalene and diphenylethyl chain instead of phenylacetamide.

Physicochemical and Spectroscopic Comparisons

Compound C=O IR (cm⁻¹) Aromatic ¹H NMR (δ ppm) LogP (Predicted)
Target Compound 1671–1682 7.2–8.4 (naphthalene) ~4.2
2-(Naphthalen-2-yl)-N-phenylacetamide 1670 7.3–8.3 ~3.8
N-(Benzothiazol-2-ylmethyl)-2-phenylacetamide 1680 7.1–8.5 (benzothiazole) ~3.5

Key Observations :

  • The target compound’s propan-2-yl group increases predicted LogP (~4.2 vs. ~3.8 in simpler analogues), enhancing lipophilicity .
  • IR and NMR profiles align with typical acetamide derivatives, confirming structural integrity .

Stability and Metabolic Considerations

  • Amide Hydrolysis: The propan-2-yl group may sterically protect the amide bond, enhancing metabolic stability compared to N-(2-diethylaminoethyl)-2-phenylacetamide (), which has a labile ethylamino side chain.
  • Crystallinity : Similar to triazole-containing acetamides (), the target compound’s aromatic stacking could improve crystallinity and shelf life.

Biological Activity

N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide, also known by its CAS number 53586-78-0, is a compound with significant biological activity. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C21_{21}H21_{21}NO
  • Molecular Weight : 303.4 g/mol
  • CAS Number : 53586-78-0

Synthesis Methods

Recent advancements in synthetic methodologies have facilitated the production of this compound. Various approaches include:

  • Biphenyl Derivative Reactions : Utilizing biphenyl scaffolds to create derivatives with enhanced biological profiles .
  • Hybridization Techniques : Combining multiple molecular frameworks to develop new therapeutic agents .

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of this compound against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Staphylococcus epidermidisNot specifiedNot specified

The compound exhibited significant antibacterial activity and was effective in inhibiting biofilm formation, outperforming traditional antibiotics like Ciprofloxacin in certain assays .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines:

Cell Line IC50_{50} (μM)
A549 (lung cancer)>60
Non-tumor fibroblasts>60

The compound demonstrated low hemolytic activity, indicating a favorable safety profile for potential therapeutic applications .

The biological activity of this compound is attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50_{50} values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . These interactions suggest that the compound may disrupt essential cellular processes in bacteria, leading to its antimicrobial effects.

Case Studies

  • In Vitro Evaluation Against MRSA : A study demonstrated that derivatives of this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of established antibiotics .
  • Biofilm Inhibition Studies : The compound was found to significantly reduce biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as a treatment for infections characterized by biofilm development .

Q & A

Q. What are the common synthetic routes for preparing N-[2-(Naphthalen-2-yl)propan-2-yl]-2-phenylacetamide?

The synthesis typically involves multi-step reactions starting with intermediates such as 2-chloro-N-phenylacetamides or 2-azido-N-phenylacetamide. For example, 2-chloro-N-phenylacetamides can be synthesized by reacting anilines with chloroacetyl chloride in dichloromethane with triethylamine as a base, followed by azide substitution using sodium azide in a mixed solvent system . Subsequent 1,3-dipolar cycloaddition with alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene derivatives) under Cu(OAc)₂ catalysis in tert-butanol/water yields triazole-linked acetamide derivatives, which can be extended to the target compound through functional group modifications .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, with aromatic protons typically appearing in δ 7.0–8.6 ppm and carbonyl carbons at ~165 ppm .
  • HRMS for precise molecular weight validation (e.g., [M+H]+ calculated vs. observed) .

Q. What safety protocols should be followed during synthesis?

Handling requires precautions against inhalation, ingestion, and skin contact. Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to reactive intermediates like NaN₃. Quench reactions with ice and employ ethyl acetate extraction for product isolation .

Advanced Research Questions

Q. How can the yield of Cu-catalyzed 1,3-dipolar cycloaddition steps be optimized?

Optimization strategies include:

  • Catalyst loading : 10 mol% Cu(OAc)₂ in tert-butanol/water (3:1) for efficient azide-alkyne coupling .
  • Reaction monitoring : TLC with hexane/ethyl acetate (8:2) to track progress and minimize side products .
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity for intermediate steps .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction, refined using SHELXL, provides unambiguous bond lengths, angles, and hydrogen-bonding patterns. For example, Etter’s graph-set analysis can classify hydrogen-bonding motifs (e.g., R₂²(8) rings) to validate supramolecular packing . This method is critical when NMR data conflicts with computational models .

Q. What methodologies address contradictions in spectroscopic data?

Discrepancies (e.g., unexpected NH shifts in NMR) can be resolved by:

  • Variable-temperature NMR to probe dynamic effects.
  • Comparative analysis with structurally analogous compounds (e.g., triazole derivatives ).
  • Complementary techniques like X-ray crystallography or computational DFT calculations .

Q. How do steric and electronic effects influence the compound’s reactivity?

  • Steric hindrance from the naphthalen-2-yl and propan-2-yl groups may slow nucleophilic substitutions, favoring SN1 pathways .
  • Electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring can reduce amide bond stability, necessitating milder reaction conditions .

Q. What role do hydrogen-bonding networks play in its solid-state properties?

Hydrogen bonds between amide NH and carbonyl oxygen atoms often form dimeric motifs, stabilizing the crystal lattice. Graph-set analysis (e.g., C(4) chains or R₂²(8) rings) reveals packing patterns that influence solubility and melting points .

Methodological Tables

Table 1: Key Spectral Data for Triazole-Linked Analogues

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C=O (amide)1671165.0
NH (amide)326210.79 (s, 1H)
Aromatic C-H30787.20–8.61 (m, Ar-H)120.3–153.5
Triazole C-H8.36 (s, 1H)142.4–142.8

Table 2: Crystallographic Refinement Parameters (Example)

ParameterValue
SoftwareSHELXL-2018/3
R-factor<0.05
Hydrogen-bond donors2 (NH, OH)
Graph-set motifsR₂²(8), C(4)

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